molecular formula C19H17N7O2S B2748683 N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide CAS No. 1203033-26-4

N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide

Cat. No.: B2748683
CAS No.: 1203033-26-4
M. Wt: 407.45
InChI Key: BFTKNZBNAHEDTF-UHFFFAOYSA-N
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Description

This compound, N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide, is a synthetic organic molecule of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. It is designed as a complex hybrid structure incorporating multiple heterocyclic systems, including benzimidazole , thiazole , and pyrazine rings, which are privileged scaffolds in drug discovery . While specific biological data for this exact molecule may be limited, its structural components are well-established in pharmacological research. The benzothiazole and benzimidazole cores are frequently investigated for their potent anti-tubercular activity . Related derivatives have demonstrated promising inhibitory activity against drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis , often by targeting critical bacterial enzymes such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is essential for bacterial cell wall synthesis . Furthermore, the pyrazine moiety is a key structural feature found in various antimicrobial compounds . The integration of these pharmacophores into a single molecule is a common strategy, known as molecular hybridization, aimed at enhancing efficacy and overcoming drug resistance . Researchers can utilize this compound as a key intermediate or lead structure for designing new therapeutic agents, studying structure-activity relationships (SAR), and screening for inhibitory activity against a range of bacterial targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-[2-[[2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2S/c1-20-16(27)8-12-11-29-19(23-12)25-17(28)10-26-15-5-3-2-4-13(15)24-18(26)14-9-21-6-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,20,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTKNZBNAHEDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features several key structural components:

  • Benzimidazole core : Known for its diverse biological activities.
  • Pyrazine ring : Often associated with antimicrobial properties.
  • Thiazole moiety : Recognized for its role in various biological functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of benzimidazole and thiazole exhibit potent antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains, indicating strong antimicrobial potential .

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

2. Anticancer Activity

The anticancer properties of the compound have been evaluated against various cancer cell lines. The Sulforhodamine B (SRB) assay has been utilized to assess cytotoxicity, revealing that certain derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). Notably, compounds derived from similar structures have demonstrated IC50 values ranging from 4.53 µM to 5.85 µM against human colorectal carcinoma cell lines (HCT116), suggesting their potential as effective anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of DNA Topoisomerase : Similar compounds have been shown to interfere with DNA replication and repair processes by inhibiting topoisomerase enzymes, leading to cell cycle arrest at the G2/M phase .
  • Antimicrobial Mechanisms : The presence of the pyrazine and thiazole rings may enhance membrane permeability or disrupt metabolic pathways in microbial cells, contributing to their antimicrobial efficacy .

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

  • Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity comparable to existing antibiotics .
  • Anticancer Screening : A comprehensive screening against the National Cancer Institute's panel of 60 cancer cell lines revealed several compounds with promising anticancer activity, emphasizing the potential for further development into therapeutic agents .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzimidazole and thiazole derivatives. For instance, derivatives of imidazo[2,1-b]thiazoles have demonstrated significant cytotoxic effects against various human cancer cell lines, including HepG2 and MDA-MB-231 . The incorporation of the pyrazinyl group may enhance these effects due to its ability to modulate biological pathways involved in tumor progression.

Antimicrobial Properties

Compounds similar to N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide have shown promising antibacterial and antifungal activities. The thiazole ring, in particular, is known for its broad-spectrum antimicrobial properties . This suggests that the compound could be effective against various pathogens, potentially leading to new treatments for infectious diseases.

Inhibition of Phosphodiesterases

Pyrazine compounds have been identified as inhibitors of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions such as neurodegenerative diseases and certain cancers . The specific mechanism by which this compound exerts its effects on phosphodiesterases remains an area for further research.

Case Study 1: Cytotoxicity Evaluation

In a study aimed at evaluating the cytotoxicity of novel imidazo[2,1-b]thiazole derivatives, compounds were synthesized and tested against several human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxic activity compared to non-substituted analogs . This underscores the potential for optimizing this compound through structural modifications.

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were evaluated for their antimicrobial properties against Gram-positive bacteria. The results showed that compounds with similar structural motifs to this compound exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Impact

Table 1: Key Structural Analogs and Substituent Effects
Compound Name / ID (Source) Core Structure Key Substituents Bioactivity / Properties
Target Compound Benzoimidazole-thiazole-acetamide Pyrazin-2-yl, N-methyl Hypothesized enhanced target binding (pyrazine)
9c () Benzoimidazole-triazole-thiazole 4-Bromophenyl (thiazole) Improved docking affinity (docking studies)
5e () Benzoimidazole-thiazole-acetamide 4-Bromophenyl (acetamide) Anti-tubercular activity (IC₅₀ = 0.8 μM vs. Mtb IMPDH)
Compound 30 () Benzoimidazole-pyrazole-acetamide 1,2,4-Triazol-1-yl Synthetic accessibility (yield: 65-70%)
N-(benzo[d]thiazol-2-yl)-... () Benzoimidazole-chromenone 2-Oxo-2H-chromen-3-yl Broad-spectrum antimicrobial (patent claim)
9c, 9g, 9m () Benzoimidazole-triazole-thiazole Varied aryl groups (e.g., 4-fluorophenyl) DPPH antioxidant activity (IC₅₀: 12–18 μM)
Key Observations:
  • Pyrazine vs.
  • Thiazole vs. Oxadiazole/Triazole : Thiazole-containing analogs (e.g., ) exhibit marked anti-tubercular activity, while oxadiazole derivatives () prioritize antioxidant properties due to redox-active sulfur .
  • Methyl Acetamide vs. Halogenated Aryl Groups : The N-methyl acetamide in the target compound likely enhances solubility compared to bromo/iodophenyl substituents (), though the latter may improve lipophilicity for membrane penetration .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The N-methyl acetamide group may improve aqueous solubility compared to halogenated aryl analogs (), which prioritize logP optimization .
  • Metabolic Stability : Benzoimidazole cores are generally resistant to oxidative metabolism, but the pyrazine moiety (target compound) could introduce new metabolic hotspots vs. phenyl groups .

Q & A

Q. What techniques validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-1/2 for anti-inflammatory activity) .
  • Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
  • Metabolic stability : Assess liver microsome half-life to predict pharmacokinetics .

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